3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a compound belonging to the thiazolidine class, characterized by the presence of a thiazolidine ring and various functional groups that contribute to its chemical properties and potential biological activities. This compound is notable for its sulfonyl and nitrophenyl substituents, which may enhance its reactivity and pharmacological profile.
The compound can be synthesized through various organic chemistry methods, particularly involving the reaction of thiazolidine derivatives with arylsulfonyl chlorides and nitro-substituted phenols. The synthesis routes often leverage established methodologies in organic synthesis, including nucleophilic substitutions and cyclization reactions.
3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is classified as a thiazolidine derivative, which is part of a larger group of compounds known for their diverse biological activities, including anti-diabetic properties. Thiazolidines are five-membered heterocycles containing sulfur and nitrogen atoms, often studied for their potential therapeutic applications.
The synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves multi-step processes. A common approach includes:
In one synthetic route, a thiazolidine derivative is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate nucleophilic attack on the sulfonyl chloride. The reaction conditions typically require an inert atmosphere to prevent oxidation or hydrolysis.
The molecular structure of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine features:
The molecular formula can be represented as , with a molecular weight calculated at approximately 373.19 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of both the bromine and nitro groups, which can stabilize intermediates during nucleophilic attacks.
The mechanism of action for compounds like 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine often involves interaction with biological targets such as enzymes or receptors. For instance, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
Studies have shown that derivatives of thiazolidinedione exhibit significant anti-diabetic effects by enhancing insulin sensitivity and modulating glucose homeostasis. Quantitative structure-activity relationship (QSAR) analyses often guide modifications to improve potency and selectivity.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine has potential applications in medicinal chemistry, particularly in developing anti-diabetic agents due to its structural similarity to known thiazolidinediones. Additionally, it may serve as a lead compound in synthesizing novel derivatives with enhanced biological activities against various diseases, including cancer and metabolic disorders.
Ongoing research into its pharmacological properties continues to reveal insights into its therapeutic potential, making it a candidate for further investigation in drug development programs.
The compound is systematically named 3-(4-bromobenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine under IUPAC conventions [2] [4]. This nomenclature precisely defines:
Structurally, the molecule integrates three key moieties:
The C3 atom of the thiazolidine ring is chiral, and commercial samples are typically supplied as a racemic mixture (stereodescriptor: rac) [2]. The SMILES notation C1CSC(c2ccc(cc2)[N+]([O-])=O)N1S(c1ccc(cc1)Br)(=O)=O encodes the connectivity and electronic features of the nitro group [4].
Table 1: Nomenclature and Structural Identifiers
| System | Identifier |
|---|---|
| IUPAC Name | 3-(4-Bromobenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine |
| Alternative IUPAC | 3-(4-Bromophenyl)sulfonyl-2-(4-nitrophenyl)thiazolidine |
| SMILES | C1CSC(c2ccc(cc2)[N+]([O-])=O)N1S(c1ccc(cc1)Br)(=O)=O |
| Stereochemistry | Racemic mixture (1 chiral center) |
The molecular formula C₁₅H₁₃BrN₂O₄S₂ is consistently validated across sources [1] [2] [4]. Atom contribution analysis includes:
The molecular weight is 429.31 g/mol as calculated from standard atomic masses [2]. Isotopic distribution patterns show characteristic doublet peaks for bromine (¹⁷⁹Br/⁸¹Br) in mass spectrometry. High-resolution mass spectral data would exhibit the base peak at m/z 429.31 (M⁺) for ⁷⁹Br, and 431.31 for ⁸¹Br [4].
Table 2: Elemental Composition and Weight Calculation
| Element | Atom Count | Atomic Mass (g/mol) | Mass Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.011 | 180.165 |
| H | 13 | 1.008 | 13.104 |
| Br | 1 | 79.904 | 79.904 |
| N | 2 | 14.007 | 28.014 |
| O | 4 | 15.999 | 63.996 |
| S | 2 | 32.065 | 64.130 |
| Total | 429.313 |
While a specific CAS Registry Number is not explicitly listed in the sources, authoritative identifiers include:
The compound is cataloged in PubChem’s extensive chemical database, facilitating global access to its 2D/3D structural data and computed properties. Cross-references link it to vendor inventories (e.g., ChemDiv) for research applications [1] [4].
Physicochemical Properties
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5